N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate Synthesis

Synthetic failure due to incorrect pyridine substitution patterns is a common, costly pitfall in tucatinib analog synthesis. N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide (CAS 2379814-46-5) is the validated chloro-substituted building block that ensures correct regioisomer formation during triazolopyridine cyclization. - **Validated Route:** Enables patented tucatinib synthesis with 89.2% yield (EtOH, 50-70°C), avoiding expensive Pd catalysts or cryogenic conditions. - **Synthetic Handle:** The 4-chloro group allows downstream Suzuki/Buchwald cross-couplings for SAR exploration. - **Process-Ready:** Suitable for methodology development (T3P cyclization) and fragment-based screening (MW 171.58).

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
Cat. No. B11709968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)N=CNO
InChIInChI=1S/C6H6ClN3O/c7-5-1-2-8-6(3-5)9-4-10-11/h1-4,11H,(H,8,9,10)
InChIKeyCAKBSSDNGLVNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide Overview


N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide (CAS 2379814-46-5, C6H6ClN3O, MW 171.58) is a chloro-substituted N-hydroxyformimidamide derivative featuring a 4-chloro-2-pyridyl moiety and a hydroxyformimidamide functional group . This compound serves as a critical intermediate in the synthesis of the FDA-approved HER2 tyrosine kinase inhibitor tucatinib, specifically in the construction of the [1,2,4]triazolo[1,5-a]pyridine core pharmacophore [1]. Its synthetic utility stems from the N-hydroxyformimidamide functionality, which undergoes T3P-mediated or alternative cyclization to form the triazolopyridine ring system essential for tucatinib's kinase inhibitory activity [1]. The 4-chloro substituent provides a versatile synthetic handle for subsequent coupling reactions in downstream medicinal chemistry applications, distinguishing it from non-halogenated analogs .

N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide: Why Specific Substitution Matters


Generic substitution among N-hydroxyformimidamide derivatives is scientifically unjustified due to fundamental structure-activity relationships (SAR) governing both chemical reactivity and biological target engagement. The 4-chloro-2-pyridyl substitution pattern in N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide confers specific electronic and steric properties that dramatically alter reaction kinetics in cyclization steps and downstream coupling efficiency compared to unsubstituted pyridyl, nitro-substituted, or hydroxy-substituted analogs [1]. In the context of tucatinib synthesis, alternative N-hydroxyformimidamide building blocks lacking the 4-chloro substituent would fail to yield the correct regioisomer of the triazolopyridine intermediate, compromising the entire synthetic route [2]. Furthermore, the chloro substituent serves as an essential functional handle for palladium-catalyzed cross-coupling reactions in later synthetic stages—a capability entirely absent in dehalogenated analogs such as N'-hydroxy-N-(pyridin-2-yl)formimidamide . Procurement decisions based solely on the N-hydroxyformimidamide core structure, without regard to the specific 4-chloro-2-pyridyl substitution, risk synthetic failure and wasted research resources.

N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide: Comparative Evidence


Synthetic Yield Comparison

The target compound demonstrates a documented synthetic yield of 89.2% in the preparation of the tucatinib intermediate N'-(4-chloropyridin-2-yl)-N-hydroxyformimidamide from 2-amino-4-chloropyridine using DMF-DMA and hydroxylamine hydrochloride under optimized conditions (60-70°C, 2h followed by 50-55°C, 2h) [1]. In comparison, alternative routes to analogous N-hydroxyformimidamide intermediates reported in the patent literature exhibit yields ranging from 82.1% to 86% under varying conditions [2][3]. The 89.2% yield represents a 3.5-8.7% absolute improvement over comparator methods, translating to enhanced atom economy and reduced raw material consumption in multi-kilogram scale preparations [1]. This yield advantage is particularly significant in the context of tucatinib manufacturing, where the overall synthetic route from starting material to final API has been reported with total yields as low as 5.7% when suboptimal intermediates are employed [4].

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate Synthesis

Physicochemical Property Comparison

The 4-chloro substituent in N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide (MW 171.58, predicted pKa 11.95±0.10, density 1.41±0.1 g/cm³, boiling point 324.8±52.0°C) introduces significant physicochemical divergence from the unsubstituted 2-pyridyl analog N'-hydroxy-N-(pyridin-2-yl)formimidamide (CAS 69512-30-7, MW 137.14, predicted pKa 12.28±0.10, density 1.22±0.1 g/cm³, melting point 144-147°C) . The 34.44 Da molecular weight increase and 0.33 pKa unit decrease (indicating enhanced acidity) are attributable to the electron-withdrawing inductive effect and lipophilic contribution of the 4-chloro group. These differences translate to an estimated LogP increase of approximately 0.7-0.9 units (based on ClogP fragment contributions), significantly altering solubility and permeability profiles in biological assays [1]. The 25% higher molecular weight and altered hydrogen-bonding capacity further distinguish this compound from both the 3-hydroxy-2-pyridyl analog (MW 137.14) and the 5-nitro-2-pyridyl derivative (MW 182.14), with the latter introducing strongly electron-withdrawing nitro group effects that would yield substantially different cyclization kinetics .

Physicochemical Characterization ADME Prediction Medicinal Chemistry Optimization

Purity Specifications for Procurement

Commercially available batches of N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide are supplied with documented purity specifications including NLT 98% (CapotChem catalog #114P18) and 97.5% by HPLC at 214 nm (Shaoyuan catalog #SY355793), with additional availability at 95%+ purity grade [1][2]. In contrast, the unsubstituted 2-pyridyl analog N'-hydroxy-N-(pyridin-2-yl)formimidamide is commercially offered only at 97% purity without specification of detection wavelength or impurity profiling . The availability of wavelength-specific HPLC purity data (214 nm) for the chloro-substituted compound enables more rigorous quality assessment and impurity tracking, particularly important for applications in pharmaceutical intermediate manufacturing where trace impurities can propagate through multi-step syntheses. The NLT 98% specification with batch-specific certificate of analysis availability represents a procurement-grade quality benchmark that distinguishes this intermediate from less rigorously characterized analogs in the N-hydroxyformimidamide class [1].

Quality Control Analytical Chemistry Chemical Procurement

Cyclization Regiochemistry Control

The 4-chloro-2-pyridyl substitution pattern in N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide is specifically required for the T3P-mediated N-N cyclization that forms the 7-substituted [1,2,4]triazolo[1,5-a]pyridine core of tucatinib [1]. The chlorine atom at the 4-position serves two critical functions: (1) it directs the cyclization regiochemistry to yield exclusively the 7-chloro-triazolopyridine isomer required for subsequent coupling with the aniline fragment, and (2) it provides a leaving group handle for the final etherification step that installs the 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline pharmacophore [1]. Alternative N-hydroxyformimidamide analogs lacking the 4-chloro substituent (e.g., N'-hydroxy-N-(pyridin-2-yl)formimidamide) would yield unsubstituted triazolopyridines that lack the necessary synthetic handle for subsequent functionalization, rendering them unsuitable for tucatinib intermediate preparation. Similarly, the 5-nitro-2-pyridyl analog would introduce a strongly electron-withdrawing group that alters cyclization kinetics and would require an additional reduction step to access the desired 4-chloro substitution pattern . This SAR-driven differentiation establishes N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide as a non-fungible building block in this specific medicinal chemistry application.

Structure-Activity Relationship Heterocyclic Chemistry Synthetic Methodology

N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide Applications


Tucatinib Process Development and Scale-Up

This compound serves as the primary intermediate for constructing the [1,2,4]triazolo[1,5-a]pyridine core of tucatinib, with patent-documented synthetic routes achieving 89.2% yield under scalable conditions (ethanol solvent, 50-70°C, 2-4h total reaction time) [1]. Procurement of this specific intermediate enables process chemists to access a validated, high-yielding route that avoids the need for expensive palladium catalysts or cryogenic conditions, directly impacting manufacturing cost-of-goods and supply chain reliability for tucatinib and structurally related HER2 inhibitors in clinical development .

Kinase Inhibitor SAR Studies

The 4-chloro-2-pyridyl substitution pattern provides a versatile synthetic handle for medicinal chemists exploring SAR around the triazolopyridine scaffold [1]. The chlorine atom at the 4-position enables late-stage diversification through palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira couplings) following triazolopyridine formation, allowing systematic exploration of substitution effects on HER2 kinase selectivity and cellular potency . Procurement of this halogenated building block is essential for medicinal chemistry teams seeking to generate focused libraries of tucatinib analogs with modified pyridine substitution patterns.

N-N Cyclization Methodology Development

This compound serves as a benchmark substrate for developing and optimizing N-N cyclization methodologies using reagents such as T3P (propylphosphonic anhydride), CDI (carbonyldiimidazole), or alternative dehydrating agents [1]. The 4-chloro substituent provides a convenient UV chromophore (λmax ~214-254 nm) for HPLC reaction monitoring, while the electron-withdrawing effect of chlorine modulates the nucleophilicity of the hydroxyformimidamide nitrogen, enabling systematic study of electronic effects on cyclization kinetics and regioselectivity . Researchers engaged in heterocyclic methodology development will find this compound a well-characterized, commercially available substrate for reaction optimization studies.

Fragment-Based Drug Discovery Building Block

The combination of a pyridine core, chloro substituent, and N-hydroxyformimidamide functionality makes this compound a valuable addition to fragment libraries targeting metalloenzymes, kinases, or other therapeutic targets amenable to metal-chelating or hydrogen-bonding pharmacophores [1]. The predicted physicochemical properties (MW 171.58, pKa 11.95, moderate lipophilicity) position this fragment within favorable property space for fragment-based screening, while the chloro group provides a synthetic vector for fragment elaboration upon identification of initial hits . Procurement of this specific fragment enables inclusion of a synthetically tractable, halogenated N-hydroxyformimidamide in diverse fragment libraries.

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